Allyl ethyl ether

Catalog No.
S748890
CAS No.
557-31-3
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl ethyl ether

CAS Number

557-31-3

Product Name

Allyl ethyl ether

IUPAC Name

3-ethoxyprop-1-ene

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3H,1,4-5H2,2H3

InChI Key

OJPSFJLSZZTSDF-UHFFFAOYSA-N

SMILES

CCOCC=C

Canonical SMILES

CCOCC=C

The exact mass of the compound Allyl ethyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Allyl ethyl ether (CAS: 557-31-3) is a highly reactive, mono-functional unsaturated aliphatic ether characterized by its terminal allyl group and an ethyl substituent. With a boiling point of 65-67 °C and a density of 0.76 g/mL, it serves as a critical liquid precursor in organic synthesis, transition-metal catalyzed isomerizations, and copolymerizations . Unlike inert solvent ethers, the terminal double bond allows it to participate in hydroformylation, Claisen rearrangements, and olefin metathesis, while the ethyl group provides a specific steric and electronic profile that dictates its coordination behavior with metal catalysts . For procurement professionals and synthetic chemists, allyl ethyl ether represents a highly effective balance of volatility, reactivity, and mono-functionality, making it a strategic building block for functionalized polyolefins and complex enol ethers.

Generic substitution of allyl ethers frequently fails due to drastic differences in volatility, cross-linking potential, and transition-metal coordination strength. Substituting allyl ethyl ether with the shorter-chain allyl methyl ether introduces excessive volatility (boiling point ~43 °C), which complicates atmospheric reflux and increases evaporative losses during extended syntheses . Conversely, utilizing diallyl ether introduces a second polymerizable double bond, which inevitably leads to unintended cyclopolymerization or thermosetting cross-linking when synthesizing linear functionalized polymers [1]. Furthermore, the aliphatic oxygen in allyl ethyl ether acts as a strong Lewis base capable of forming stable metal chelates, a behavior fundamentally distinct from aryl allyl ethers (e.g., allyl phenyl ether), meaning that substitution will fundamentally alter catalyst resting states and reaction pathways in organometallic processes.

Evaporative Loss Control: Boiling Point vs. Allyl Methyl Ether

In bench-scale and industrial synthesis, solvent and reagent volatility dictate equipment requirements. Allyl ethyl ether possesses a boiling point of 65-67 °C, whereas its closest structural analog, allyl methyl ether, boils at 42-43 °C . This ~23 °C difference allows allyl ethyl ether to be utilized in standard atmospheric reflux setups without the severe evaporative losses or pressurized reactor requirements associated with highly volatile methyl ethers .

Evidence DimensionBoiling Point / Evaporative Loss Potential
Target Compound Data65-67 °C
Comparator Or BaselineAllyl methyl ether: 42-43 °C
Quantified Difference~23 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables standard atmospheric reflux and reduces evaporative reagent loss, lowering equipment costs and improving safety profiles.

Linear Polymerization Control vs. Diallyl Ether

When incorporating polar functional groups into polyolefins via transition-metal catalyzed insertion polymerization, monomer selection dictates the polymer architecture. Allyl ethyl ether acts as a mono-functional monomer, allowing for the formation of linear copolymers or acting as a chain terminator [1]. In contrast, diallyl ether possesses two reactive sites, which leads to cyclopolymerization or unwanted cross-linking (thermosetting) of the polymer matrix [2].

Evidence DimensionCopolymer structure / Cross-linking tendency
Target Compound Data1 polymerizable allyl group (linear architecture)
Comparator Or BaselineDiallyl ether: 2 polymerizable allyl groups (cross-linking/cyclization)
Quantified DifferenceAbsence of secondary cross-linking sites
ConditionsTransition-metal catalyzed insertion copolymerization

Crucial for procuring a monomer that introduces pendant ether functionality without causing irreversible gelation or cross-linking in the final polymer.

1,3-Rearrangement Yield vs. Sterically Hindered Ethers

Allyl ethyl ether demonstrates superior reactivity in Iridium-catalyzed tandem alkene isomerization and 1,3-rearrangements. Under standard Ir-catalysis, allyl ethyl ether delivers the target 1,3-rearrangement enol ether in 92% yield [1]. In the same catalytic system, secondary and more sterically hindered allyl ethers suffer from reduced reactivity, yielding only 70-86% of the desired rearranged products [1].

Evidence DimensionProduct yield in Ir-catalyzed 1,3-rearrangement
Target Compound Data92% product yield
Comparator Or BaselineSecondary allyl ethers: 70-86% yield
Quantified Difference+6% to +22% higher yield
ConditionsIridium-catalyzed tandem alkene isomerization/1,3-rearrangement

Maximizes atom economy and throughput when synthesizing linear enol ethers for downstream Coates-Claisen rearrangements.

Catalyst Coordination Behavior vs. Allyl Phenyl Ether

The Lewis basicity of the ether oxygen strongly influences transition metal catalysis. In Pt(II)-catalyzed isomerizations, the aliphatic oxygen of allyl ethyl ether strongly coordinates to the metal center, forming a stable O-chelate that arrests the catalytic cycle (0% isomerization) [1]. Conversely, allyl phenyl ether, which has a less Lewis-basic oxygen due to aryl resonance, undergoes rapid and complete isomerization [1].

Evidence DimensionReactivity in Pt(II)-catalyzed isomerization
Target Compound Data0% conversion (forms stable arrested O-chelate)
Comparator Or BaselineAllyl phenyl ether: High conversion to Z-isomer
Quantified DifferenceComplete catalytic arrest vs. active turnover
ConditionsPt(II)-catalyzed isomerization (e.g., dppb ligand systems)

Allows researchers to intentionally select AEE to isolate stable catalytic intermediates, or dictates the procurement of alternative catalysts (like Ru or Ir) for successful isomerization.

Linear Functionalized Polyolefin Synthesis

Due to its single polymerizable double bond, allyl ethyl ether is a highly suitable polar comonomer in insertion polymerizations where pendant ether groups are required. It avoids the irreversible cross-linking and cyclopolymerization associated with diallyl ether, ensuring the resulting polymer remains processable and linear[1].

Precursor for Coates-Claisen Rearrangements

Allyl ethyl ether is highly effective as a starting material for Iridium-catalyzed 1,3-rearrangements, yielding linear enol ethers at >90% efficiency. Its low steric hindrance compared to secondary allyl ethers makes it a highly efficient procurement choice for maximizing atom economy in complex organic synthesis [2].

Atmospheric Reflux Alkylation and Etherification

In scale-up and benchtop syntheses requiring extended heating, allyl ethyl ether is selected over allyl methyl ether. Its boiling point of 65-67 °C allows for standard atmospheric reflux, minimizing evaporative loss and eliminating the need for specialized pressurized reactors.

Organometallic Intermediate Isolation

In mechanistic organometallic studies, allyl ethyl ether is utilized to intentionally arrest transition metal catalysts (such as specific Pt(II) complexes). Its strong Lewis basicity forms stable O-chelates, allowing researchers to isolate and characterize intermediate species that would otherwise rapidly turn over with aryl allyl ethers [3].

Physical Description

Allyl ethyl ether appears as a liquid. Insoluble in water and less dense than water. Hence floats on water. Emits acrid irritating fumes when heated to high temperature. Used to make other chemicals.

XLogP3

1.1

Boiling Point

67.6 °C

Flash Point

less than -19 °F (NFPA, 2010)

UNII

SM8T658RE3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

153.00 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

557-31-3

Wikipedia

Allyl ethyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

1-Propene, 3-ethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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